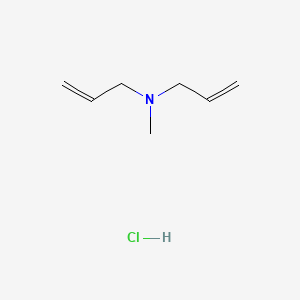













|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3.4,6.7|
|


|
Name
|
|
|
Quantity
|
109 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC=C)CC=C
|
|
Name
|
|
|
Quantity
|
97 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
initiator
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stir shaft
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A four-necked reaction flask was fitted with a glass
|
|
Type
|
CUSTOM
|
|
Details
|
connected to an overhead stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature
|
|
Type
|
CUSTOM
|
|
Details
|
throughout the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction vessel was cooled with an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
The rate of addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature of the reaction mixture below 25° C
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at ambient temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
) and 200 g of deionized (DI) water was added
|
|
Type
|
CUSTOM
|
|
Details
|
a sparge of high purity nitrogen gas
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was sparged with high purity N2 for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
An aqueous initiator solution was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
by sparging of the APS solution with high purity N2 for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
While maintaining the N2
|
|
Type
|
CUSTOM
|
|
Details
|
sparge
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction at 80° C.
|
|
Type
|
ADDITION
|
|
Details
|
had been added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature was maintained at 80° C.
|
|
Type
|
STIRRING
|
|
Details
|
while stirring at 500 rpm for one hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
A second 10 mL portion of initiator solution was then added at 0.30 mL/min.
|
|
Type
|
ADDITION
|
|
Details
|
after adding this 10 mL portion
|
|
Type
|
ADDITION
|
|
Details
|
The remaining initiator solution was then added at a rate of 0.30 mL/min
|
|
Type
|
ADDITION
|
|
Details
|
When all the initiator solution had been added the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 80° C. for one additional hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |